molecular formula C18H19NOS2 B5371785 5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5371785
M. Wt: 329.5 g/mol
InChI Key: KVXNSYHNCCGHAQ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of 5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves the induction of apoptosis in cancer cells. This compound has been shown to activate the caspase cascade, leading to the cleavage of various cellular proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent cytotoxicity against cancer cells. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its ability to induce oxidative stress. Additionally, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Finally, future studies could investigate the potential of this compound in combination with other chemotherapeutic agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis method for 5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methylbenzyl isothiocyanate with cyclohexen-1-one in the presence of a base, followed by the reaction of the resulting intermediate with 2-mercaptoacetic acid. This results in the formation of the target compound.

Scientific Research Applications

5-(3-cyclohexen-1-ylmethylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential as an antitumor agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in inhibiting tumor growth in animal models.

properties

IUPAC Name

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c1-13-7-9-15(10-8-13)12-19-17(20)16(22-18(19)21)11-14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNSYHNCCGHAQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3CCC=CC3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3CCC=CC3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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